2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide
CAS No.: 477331-60-5
Cat. No.: VC8841506
Molecular Formula: C20H21N3OS3
Molecular Weight: 415.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477331-60-5 |
|---|---|
| Molecular Formula | C20H21N3OS3 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H21N3OS3/c1-13-9-14(2)18(15(3)10-13)21-17(24)12-26-20-23-22-19(27-20)25-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,21,24) |
| Standard InChI Key | VOXMJNZSKARCBL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide is C₂₀H₂₁N₃OS₃, with a molar mass of 415.6 g/mol. Its IUPAC name, 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide, reflects three critical structural domains:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
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Benzylthio group: A benzyl moiety attached via a sulfur atom at the 5-position of the thiadiazole.
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N-mesitylacetamide: A mesityl (2,4,6-trimethylphenyl) group bonded to an acetamide chain.
The SMILES notation (CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C) and InChIKey (VOXMJNZSKARCBL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Spectroscopic Characterization
Spectral data for this compound remain limited in public databases, but analogous thiadiazoles are typically characterized using:
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FT-IR: Peaks corresponding to C=O (1650–1700 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
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¹H-NMR: Signals for mesityl methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.2–7.5 ppm), and acetamide NH (δ 8.0–8.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 415.6 (M⁺) with fragmentation patterns indicative of thiadiazole ring cleavage and benzylthio group loss.
Synthesis and Purification
Reaction Conditions
The synthesis follows a multi-step protocol:
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Thiosemicarbazide Formation: Reaction of hydrazide intermediates with aromatic isothiocyanates in ethanol or methanol .
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Cyclization: Intramolecular cyclization under acidic (for thiadiazoles) or alkaline (for triazoles) conditions, as demonstrated in related compounds .
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Purification: Recrystallization from polar aprotic solvents (e.g., ethanol) yields the final product, monitored via Thin-Layer Chromatography (TLC) for purity.
Table 1: Synthetic Parameters for 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide
| Parameter | Detail |
|---|---|
| Solvent | Ethanol/Methanol |
| Reaction Temperature | 60–80°C |
| Catalysts | Not reported |
| Yield | Unspecified (literature gaps) |
Analytical Validation
Critical quality control measures include:
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TLC: Rf values compared to precursors to confirm reaction completion.
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Melting Point: Determined via capillary methods (exact value unreported).
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Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages validated against theoretical values .
Biological Activities and Mechanisms
Anticancer Properties
Thiadiazoles are known to induce apoptosis in cancer cells by:
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ROS Generation: Elevating reactive oxygen species, causing DNA damage.
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Topoisomerase Inhibition: Blocking DNA replication and repair mechanisms.
Specific IC₅₀ values for this compound remain unquantified, necessitating further assays.
| Compound | Activity | Mechanism |
|---|---|---|
| Target Compound | Antimicrobial (Predicted) | Membrane disruption |
| CID 4644584 | Unreported | N/A |
| Triazole Analog | Anti-inflammatory | COX-2 inhibition |
Challenges and Future Directions
Research Gaps
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In Vivo Studies: Absence of pharmacokinetic and toxicity profiles.
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Structure-Activity Relationships: Impact of mesityl vs. other aryl groups underexplored.
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Synthetic Optimization: Scalability and yield improvements needed for preclinical trials .
Recommended Studies
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High-Throughput Screening: Assess potency against microbial and cancer cell libraries.
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Molecular Docking: Identify protein targets (e.g., bacterial dihydrofolate reductase).
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ADMET Profiling: Evaluate absorption, distribution, and metabolic stability.
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